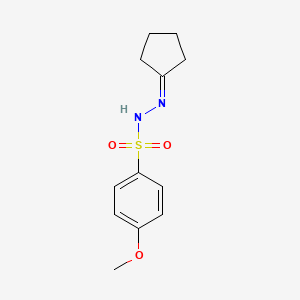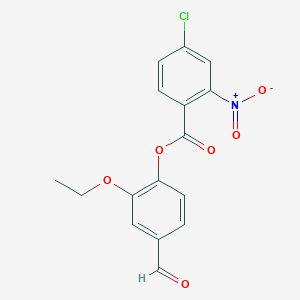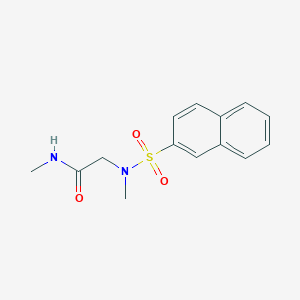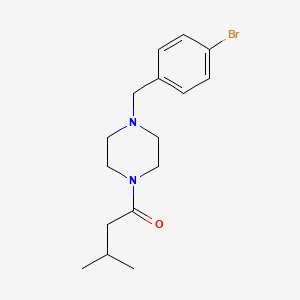
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methoxyphenyl)thiourea, also known as BMT-047, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMT-047 has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methoxyphenyl)thiourea involves the inhibition of various enzymes and proteins, including histone deacetylases (HDACs), protein kinase C (PKC), and phosphodiesterase 5 (PDE5). This compound has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway. These mechanisms of action contribute to the various biological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, anti-oxidant, and anti-diabetic effects. This compound has also been shown to improve cognitive function and protect against neurodegenerative diseases. These effects are attributed to the various mechanisms of action of this compound, including the inhibition of enzymes and modulation of signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methoxyphenyl)thiourea has several advantages for lab experiments, including its high yield synthesis and its ability to inhibit various enzymes and modulate signaling pathways. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be considered when designing experiments using this compound.
Orientations Futures
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methoxyphenyl)thiourea. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases. Another direction is to optimize the synthesis of this compound to improve its yield and solubility. Additionally, the development of analogs of this compound with improved properties may also be explored. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail. This compound has various biochemical and physiological effects, including anti-cancer, anti-inflammatory, anti-oxidant, and anti-diabetic effects. This compound has several advantages for lab experiments, but also has some limitations that need to be considered. There are several future directions for the study of this compound, including investigating its potential as a therapeutic agent and optimizing its synthesis.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methoxyphenyl)thiourea has been synthesized using different methods, including a one-pot reaction of 3-methoxybenzaldehyde, 1,3-benzodioxole, and thiourea in the presence of sodium hydroxide. Another method involves the reaction of 3-methoxybenzaldehyde and 1,3-benzodioxole with potassium thiocyanate, followed by the reaction with hydrazine hydrate. These methods have been optimized to obtain high yields of this compound.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methoxyphenyl)thiourea has been studied for its potential applications in various fields, including cancer therapy, diabetes, and neurodegenerative diseases. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In diabetes, this compound has been studied for its ability to stimulate insulin secretion and improve glucose tolerance. In neurodegenerative diseases, this compound has been investigated for its neuroprotective effects and its ability to improve cognitive function.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-19-13-4-2-3-12(8-13)18-16(22)17-9-11-5-6-14-15(7-11)21-10-20-14/h2-8H,9-10H2,1H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCHROSOBOSQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5751854.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethylbutanamide](/img/structure/B5751866.png)
![N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5751873.png)


![4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5751880.png)
![2-chloro-N-[2-(ethylthio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5751885.png)
![1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5751895.png)
![N,N-dimethyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5751896.png)




